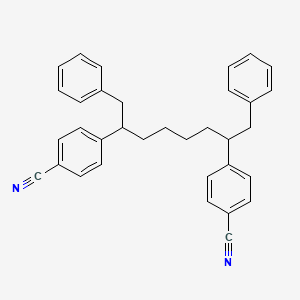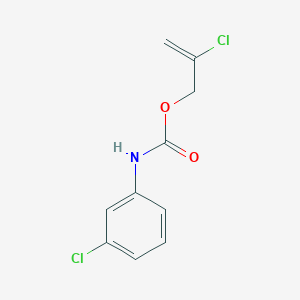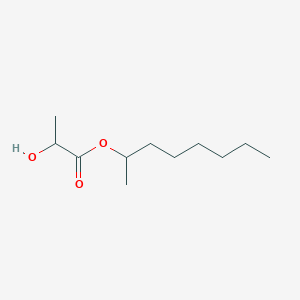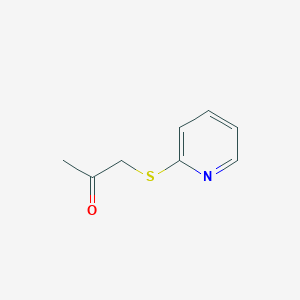
4,4'-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile is a chemical compound with the molecular formula C28H22N2 It is known for its unique structural properties, which include two benzonitrile groups attached to a diphenyloctane backbone
Méthodes De Préparation
The synthesis of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile typically involves the reaction of 1,8-diphenyloctane with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile involves its interaction with specific molecular targets. The benzonitrile groups can interact with various enzymes and receptors, leading to changes in their activity. The diphenyloctane backbone provides structural stability and influences the compound’s overall reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile can be compared with similar compounds such as:
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: This compound has a similar structure but with a diphenylethene backbone, which affects its reactivity and applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
The uniqueness of 4,4’-(1,8-Diphenyloctane-2,7-diyl)dibenzonitrile lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
10270-32-3 |
|---|---|
Formule moléculaire |
C34H32N2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
4-[7-(4-cyanophenyl)-1,8-diphenyloctan-2-yl]benzonitrile |
InChI |
InChI=1S/C34H32N2/c35-25-29-15-19-31(20-16-29)33(23-27-9-3-1-4-10-27)13-7-8-14-34(24-28-11-5-2-6-12-28)32-21-17-30(26-36)18-22-32/h1-6,9-12,15-22,33-34H,7-8,13-14,23-24H2 |
Clé InChI |
BEVCLYRPEBHZDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCCCC(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)
![5-[Ethyl(benzylamino)]-1-phenyltetrazole](/img/structure/B13994496.png)






![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)

